molecular formula C7H8Br2FN B13648835 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide

6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide

Cat. No.: B13648835
M. Wt: 284.95 g/mol
InChI Key: XKNRPECOQWOFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is an organic compound with the molecular formula C7H8Br2FN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide typically involves the bromination of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative brominating agents and solvents that are more environmentally friendly can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Scientific Research Applications

6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.

    Materials Science: Used in the preparation of functional materials, including polymers and liquid crystals.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the fluoro and methyl substituents.

    6-(Bromomethyl)-2,4-pteridinediamine hydrobromide: Contains a pteridine ring instead of a pyridine ring.

    6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Contains a dihydropyridinone ring instead of a pyridine ring.

Uniqueness

6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is unique due to the presence of both fluoro and methyl substituents on the pyridine ring. These substituents can significantly influence the compound’s reactivity, binding affinity, and specificity in various applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H8Br2FN

Molecular Weight

284.95 g/mol

IUPAC Name

6-(bromomethyl)-3-fluoro-2-methylpyridine;hydrobromide

InChI

InChI=1S/C7H7BrFN.BrH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H

InChI Key

XKNRPECOQWOFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CBr)F.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.